N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide
Description
N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[2,1-b][1,3]thiazole core is a fused heterocyclic system that combines the properties of both imidazole and thiazole rings, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C16H19N3OS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]butanamide |
InChI |
InChI=1S/C16H19N3OS/c1-2-6-14(20)17-11-13-15(12-7-4-3-5-8-12)18-16-19(13)9-10-21-16/h3-5,7-8H,2,6,9-11H2,1H3,(H,17,20) |
InChI Key |
CGMFFIUURPBWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Substitution Reactions: The phenyl group is introduced via a substitution reaction using a phenyl halide and a suitable base.
Amidation: The final step involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with butanoyl chloride in the presence of a base to form the butanamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE can be compared with other imidazo[2,1-b][1,3]thiazole derivatives :
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Benzo[d]-imidazo[2,1-b]-thiazole derivatives: These compounds have an additional benzene ring fused to the imidazo[2,1-b][1,3]thiazole core, which can enhance their biological properties.
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds have a benzothiazole ring instead of a thiazole ring, resulting in different chemical and biological properties.
The uniqueness of N-({6-PHENYL-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL}METHYL)BUTANAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
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